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Compound of Interest

Compound Name: 10-Pahsa

CAS No.: 1636134-73-0

Cat. No.: B593682 Get Quote

This guide provides an in-depth technical comparison of 10-PAHSA and 12-PAHSA, two

regioisomers of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) lipokine family. While 5-

PAHSA and 9-PAHSA are the most widely characterized for their anti-diabetic effects,

distinguishing the biological profiles of the 10- and 12- isomers is critical for accurate metabolic

phenotyping and drug development.

Executive Summary: The Effector vs. The Marker
The primary distinction lies in their biological stability and functional potency. 10-PAHSA is a

biologically active isomer capable of potentiating glucose-stimulated insulin secretion (GSIS),

whereas 12-PAHSA is largely functionally inert in standard metabolic assays (GSIS and

glucose transport), likely due to its high susceptibility to enzymatic hydrolysis.

10-PAHSA: Validated potentiator of insulin secretion; moderate metabolic stability.

12-PAHSA: High abundance in specific transgenic models (AG4OX) but lacks direct

signaling potency in human islets; highly labile (rapidly hydrolyzed by lipases).

Structural & Chemical Stability
The position of the ester bond on the hydroxy stearic acid backbone dictates the steric

accessibility for lipases, fundamentally altering the half-life and potency of the molecule.
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Feature 10-PAHSA 12-PAHSA

Chemical Structure
Palmitic acid esterified at C-10

of hydroxystearic acid.

Palmitic acid esterified at C-12

of hydroxystearic acid.[1][2]

Steric Environment
Mid-chain branching; moderate

steric hindrance.

Distal-chain branching; lower

steric hindrance.

Enzymatic Stability
Moderate. Slower hydrolysis

rate.

Low. Rapidly hydrolyzed by

Carboxyl Ester Lipase (CEL).

Hydrolysis Hierarchy
Hydrolysis Rate: 12-PAHSA >

9-PAHSA ≫ 5-PAHSA.

(Most susceptible to

degradation).

Implication for Research: 12-PAHSA concentrations in biological samples may be

underestimated unless strict lipase inhibition (e.g., THL, PMSF) is used during extraction.

Biological Potency Profile
A. Glucose-Stimulated Insulin Secretion (GSIS)
This is the most significant functional divergence between the two isomers.

10-PAHSA: Acts as a secretagogue. In clonal

-cells (MIN6) and human islets, 10-PAHSA potentiates insulin secretion by 22–36% under
high-glucose conditions (20 mM). It likely acts via GPR40 (FFAR1) or GPR120 (FFAR4) to
amplify intracellular calcium flux.

12-PAHSA:Inactive. Experimental data confirms that 12-PAHSA does not potentiate GSIS in

human islets or MIN6 cells. Despite being structurally similar, the distal ester linkage likely

prevents the precise conformational fit required to activate the G-protein coupled receptors

(GPCRs) responsible for the incretin-like effect.

B. Glucose Uptake (Adipocytes)
While 5-PAHSA is a potent driver of GLUT4 translocation, neither 10- nor 12-PAHSA shows

significant activity in this domain.
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10-PAHSA: No significant effect on insulin-stimulated glucose transport in 3T3-L1

adipocytes.

12-PAHSA: No significant effect.[3][4]

C. Anti-Inflammatory Activity
PAHSAs are generally noted for reducing LPS-induced cytokine release, but this effect is

isomer-specific.

10-PAHSA:Inactive/Neutral. Unlike 9-PAHSA, 10-PAHSA does not significantly inhibit LPS-

induced TNF-

secretion in bone marrow-derived dendritic cells (BMDCs).

12-PAHSA:Inactive. Data indicates 12-PAHSA lacks the anti-inflammatory potency observed

in the 5- and 9- regioisomers.

Comparative Data Summary
Biological Metric 10-PAHSA 12-PAHSA Key Reference

Insulin Secretion

(GSIS)
Potentiates (+22-36%) No Effect

Aryal et al., J Lipid

Res (2021)

Glucose Uptake

(Adipocytes)
No Effect No Effect

Aryal et al., J Lipid

Res (2021)

Anti-Inflammatory

(TNF-

)

No Effect No Effect
Aryal et al., J Lipid

Res (2021)

Endogenous

Abundance

Major isomer in

human serum.

Minor in serum;

Elevated in AG4OX

fat.

Yore et al., Cell (2014)

Lipase Susceptibility Moderate
High (Rapid

degradation)

Kuda et al., PNAS

(2016)
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Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways. 10-PAHSA successfully

engages the GPCR machinery to drive insulin secretion, while 12-PAHSA fails to bind/activate

effectively and is shunted toward degradation.
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Caption: 10-PAHSA activates GPCR signaling to drive insulin secretion, whereas 12-PAHSA is

preferentially targeted by lipases for hydrolysis and lacks signaling potency.

Experimental Protocol: Differentiating Isomers
Because 10- and 12-PAHSA are isobaric (same mass), standard Mass Spectrometry cannot

distinguish them without chromatographic separation.

Method: Targeted LC-MS/MS Separation
Objective: Quantify 10-PAHSA vs. 12-PAHSA in plasma/tissue.

Extraction:

Homogenize tissue in PBS/Methanol (1:1).
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Crucial Step: Add 100 µM Orlistat or THL (Tetrahydrolipstatin) immediately to prevent 12-

PAHSA hydrolysis.

Extract with Chloroform (modified Folch method).

Chromatography (LC):

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

Mobile Phase:

A: Water (0.1% Acetic Acid).

B: Acetonitrile/Isopropanol (0.1% Acetic Acid).

Gradient: Isocratic elution or very shallow gradient (e.g., 50-55% B over 20 mins) is often

required to resolve the 10- and 12- positional isomers. 12-PAHSA typically elutes before

10-PAHSA due to polarity differences.

Mass Spectrometry (MS):

Mode: Negative Electrospray Ionization (ESI-).

MRM Transition:m/z 537.5

255.2 (Palmitate fragment).

Note: Since the fragment is identical, retention time is the only identifier.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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